[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the benzothiazine core and the attached functional groups. The difluorophenyl and methoxyphenyl groups could potentially participate in pi stacking interactions or hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazines and their derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic substitution reactions, and the presence of the difluorophenyl and methoxyphenyl groups could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenyl and methoxyphenyl groups could influence properties such as solubility, melting point, and boiling point.Scientific Research Applications
Synthesis and Chemical Properties
- A two-step, one-pot electrochemical synthesis process was described for producing novel 8-amino-1,4-benzoxazine derivatives, starting from a related compound. These derivatives possess anti-stress oxidative properties, highlighting the chemical's utility in creating compounds with potential therapeutic applications (Largeron & Fleury, 1998).
- The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution showcases the compound's versatility. This method enhances photostability and improves spectroscopic properties, providing scalable access to novel fluorinated fluorophores and related compounds (Woydziak et al., 2012).
Antioxidant Properties
- Research into the antioxidant activities of derivatives synthesized from similar compounds demonstrated effective radical scavenging abilities. These findings suggest the potential of such molecules in addressing oxidative stress-related conditions (Çetinkaya et al., 2012).
Application in Fluorescent Probes
- Benzothiazole and benzoxazole analogs derived from a similar synthetic pathway were applied to fluorescent probes sensing pH and metal cations, showing high sensitivity and selectivity. This highlights the compound's role in developing diagnostic and imaging tools (Tanaka et al., 2001).
Antitubercular Activities
- A series of [4-(aryloxy)phenyl]cyclopropyl methanones, synthesized through reactions involving similar chemical structures, demonstrated significant in vitro antitubercular activity. This indicates the potential of derivatives for treating tuberculosis, including multi-drug-resistant strains (Bisht et al., 2010).
Environmental Stability and Interaction
- Investigations into the environmental fate and behavior of benzophenone derivatives, focusing on their stability and interactions in aqueous solutions, contribute to understanding the ecological impact of such compounds. This research is essential for assessing the safety and environmental risks associated with the use of benzophenone-based UV filters (Santos & Esteves da Silva, 2019).
These studies collectively emphasize the compound's significance in synthesizing novel molecules with diverse applications, including therapeutic agents, fluorescent probes, and environmental research. The versatility of 4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and its derivatives in scientific research underscores the importance of continued exploration into their properties and applications.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO4S/c1-29-16-9-6-14(7-10-16)22(26)21-13-25(15-8-11-17(23)18(24)12-15)19-4-2-3-5-20(19)30(21,27)28/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAULWXPSJVODCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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